molecular formula C10H7NO2 B1443709 2-(furan-2-yl)isonicotinaldehyde CAS No. 103851-91-8

2-(furan-2-yl)isonicotinaldehyde

Cat. No. B1443709
Key on ui cas rn: 103851-91-8
M. Wt: 173.17 g/mol
InChI Key: PLNQVIMETJUALV-UHFFFAOYSA-N
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Patent
US08901145B2

Procedure details

2-(furan-2-yl)isonicotinaldehyde was prepared using the general boronic acid coupling procedure for 2-bromoisonicotinaldehyde and furan-2-ylboronic acid (39.6 mg, 93.2 mg theoretical, 42.5%). LC-MS m/z 174.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
39.6 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(O)O.Br[C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][N:12]=1)[CH:8]=[O:9].[O:13]1[CH:17]=[CH:16][CH:15]=[C:14]1B(O)O>>[O:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][N:12]=1)[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=O)C=CN1
Step Three
Name
Quantity
39.6 mg
Type
reactant
Smiles
O1C(=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C=1C=C(C=O)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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